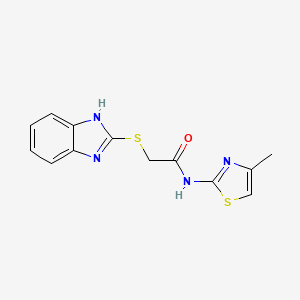![molecular formula C17H17N3O5 B5741917 N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, commonly known as DMAPA-NONOate, is a chemical compound that has gained attention in scientific research due to its potential use as a nitric oxide donor. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mecanismo De Acción
DMAPA-NONOate releases nitric oxide in a controlled and sustained manner, which makes it a valuable tool for studying the mechanism of action of nitric oxide. Nitric oxide acts as a signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. DMAPA-NONOate releases nitric oxide by reacting with water to form nitric oxide and an intermediate compound. The release of nitric oxide is dependent on the concentration of water, pH, and temperature.
Biochemical and Physiological Effects:
DMAPA-NONOate has been shown to have various biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer effects. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMAPA-NONOate has several advantages as a research tool, including its ability to release nitric oxide in a controlled manner, its stability in aqueous solutions, and its ease of use. However, it also has some limitations, including its sensitivity to light and air, which can affect its stability, and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research involving DMAPA-NONOate. These include its use in drug development for cardiovascular disease, inflammation, and cancer, as well as its potential use as a therapeutic agent in these fields. Additionally, further research is needed to fully understand the mechanism of action of nitric oxide and its role in various physiological processes.
Métodos De Síntesis
DMAPA-NONOate is synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride to form 3,4-dimethylphenoxyacetyl chloride. This intermediate is then reacted with 3-nitrobenzenecarboximidamide to form DMAPA-NONOate. The synthesis method is complex and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
DMAPA-NONOate has been extensively studied for its potential applications in various fields of scientific research. Its ability to release nitric oxide in a controlled manner makes it a valuable tool for studying the role of nitric oxide in various physiological processes. It has been used in studies related to cardiovascular disease, inflammation, and cancer research.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-11-6-7-15(8-12(11)2)24-10-16(21)25-19-17(18)13-4-3-5-14(9-13)20(22)23/h3-9H,10H2,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFLKZKSNYWISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671484 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-methoxy-3-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5741854.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

![1-(4-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5741882.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)